molecular formula C9H4Cl2O2 B11892458 3,4-Dichloro-2h-chromen-2-one CAS No. 5117-56-6

3,4-Dichloro-2h-chromen-2-one

Cat. No.: B11892458
CAS No.: 5117-56-6
M. Wt: 215.03 g/mol
InChI Key: LUXWWAWZBUBXEP-UHFFFAOYSA-N
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Description

3,4-Dichloro-2h-chromen-2-one: is a chemical compound with the molecular formula C9H4Cl2O2 and a molecular weight of 215.03 g/mol chromenones , which are characterized by a benzopyran ring system fused to a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2h-chromen-2-one typically involves the chlorination of 2h-chromen-2-one. One common method includes the use of phosphorus pentachloride (PCl5) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:

2H-chromen-2-one+PCl5This compound+POCl3\text{2H-chromen-2-one} + \text{PCl}_5 \rightarrow \text{this compound} + \text{POCl}_3 2H-chromen-2-one+PCl5​→this compound+POCl3​

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-2h-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products like 3,4-diamino-2h-chromen-2-one or 3,4-dithiolate-2h-chromen-2-one.

    Oxidation Products: Formation of quinones.

    Reduction Products: Formation of dihydro derivatives.

Scientific Research Applications

Chemistry: 3,4-Dichloro-2h-chromen-2-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: The compound has shown potential in biological studies due to its structural similarity to naturally occurring chromenones. It is investigated for its antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2h-chromen-2-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its biological effects. For instance, its anticancer activity may be attributed to the inhibition of topoisomerase enzymes , which are crucial for DNA replication .

Properties

IUPAC Name

3,4-dichlorochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2O2/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXWWAWZBUBXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300316
Record name 3,4-dichloro-2h-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5117-56-6
Record name NSC135925
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-dichloro-2h-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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